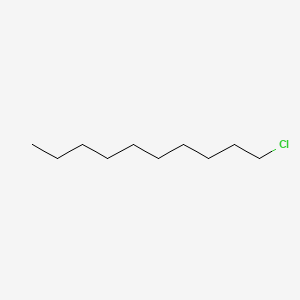

1-Chlorodecane

Descripción general

Descripción

1-Chlorodecane, also known as decyl chloride, is an organic compound with the molecular formula C₁₀H₂₁Cl. It is a member of the alkyl halides family, where a chlorine atom is bonded to a decane chain. This compound is a colorless liquid with a characteristic odor and is primarily used in organic synthesis and industrial applications .

Métodos De Preparación

1-Chlorodecane can be synthesized through several methods:

Halogenation of Decane: One common method involves the direct halogenation of decane using chlorine gas under ultraviolet light. This reaction typically requires controlled conditions to ensure selective chlorination at the desired position.

Industrial Production: Industrially, this compound is produced by the reaction of decanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Análisis De Reacciones Químicas

1-Chlorodecane undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) yields decanol.

Reduction: this compound can be reduced to decane using reducing agents like lithium aluminum hydride (LiAlH₄).

Aplicaciones Científicas De Investigación

Chemical Properties and Identifiers

1-Chlorodecane has a molecular weight of 176.73 g/mol . Additional chemical identifiers include :

- CAS Number: 1002-69-3

- MDL Number: MFCD00000956

- InChI Key: ZTEHOZMYMCEYRM-UHFFFAOYSA-N

- PubChem CID: 13848

- IUPAC Name: this compound

- SMILES: CCCCCCCCCCCCl

Applications in Chemical Synthesis

This compound serves as a raw material in the synthesis of various compounds within the chemical industry . Key applications include:

- Surfactants: It is a crucial component in the production of non-ionic surfactants, which are used in detergents, emulsifiers, and wetting agents .

- Coatings, Adhesives, and Lubricants: this compound is also used in the manufacture of these materials .

- Solvent: It functions as a solvent in the synthesis of organic compounds such as pharmaceuticals, flavors, and fragrances .

- Reagent: It is employed as a reagent in the preparation of alkyl chlorides, which are essential building blocks in organic chemistry .

Safety Considerations

This compound is a hazardous substance that requires careful handling and storage . Noteworthy safety considerations:

- It is flammable and can ignite if exposed to heat or flame .

- It can cause skin and eye irritation .

- Inhalation or ingestion may lead to respiratory problems .

When handling this compound, it is important to use personal protective equipment, such as gloves, goggles, and respirators, and to store the compound in a well-ventilated area away from heat, ignition sources, and incompatible substances .

Metabolism and Toxicity

Mecanismo De Acción

The mechanism of action of 1-chlorodecane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the hydroxyl groups in alcohols or the amino groups in amines. This reactivity is utilized in organic synthesis to introduce the decyl group into various compounds .

Comparación Con Compuestos Similares

1-Chlorodecane can be compared with other alkyl halides, such as:

1-Chlorooctane (C₈H₁₇Cl): Similar in structure but with a shorter carbon chain, making it less hydrophobic.

1-Chlorododecane (C₁₂H₂₅Cl): Has a longer carbon chain, resulting in higher boiling and melting points.

1-Bromodecane (C₁₀H₂₁Br): Similar in structure but with a bromine atom instead of chlorine, making it more reactive due to the weaker C-Br bond

This compound’s unique properties, such as its specific reactivity and intermediate chain length, make it a valuable compound in various chemical and industrial applications.

Actividad Biológica

1-Chlorodecane, a chlorinated alkane, is recognized for its various biological activities and potential toxicological effects. This compound is primarily studied for its metabolic pathways, environmental impact, and implications in human health. The following sections delve into the biological activity of this compound, supported by relevant data tables and research findings.

This compound (C₁₀H₂₁Cl) is a colorless liquid with the following properties:

- Molecular Weight : 176.63 g/mol

- Boiling Point : 223 °C

- Density : 0.868 g/mL at 25 °C

- Refractive Index : 1.437

Metabolism and Biochemical Activity

Research indicates that this compound undergoes metabolic processes primarily involving cytochrome P450 enzymes, which facilitate its conversion into various metabolites. Notably, studies have suggested that metabolites such as 10-chloro-decan-5-ol and 1-chlorodecanol may exhibit higher bioaccumulation potential and increased carcinogenicity compared to the parent compound .

Table 1: Metabolites of this compound

| Metabolite | Potential Effects |

|---|---|

| 10-chloro-decan-5-ol | Increased bioaccumulation, carcinogenic potential |

| 1-chlorodecanol | Cardiovascular damage implications |

Toxicological Insights

The toxicological profile of chlorinated paraffins, including this compound, has raised concerns regarding their carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies certain short-chain chlorinated paraffins as possibly carcinogenic (Group 2B). The disruption of hormonal systems, particularly thyroid hormones, has been documented in various studies .

Hormonal Effects

This compound has been shown to interact with the constitutive androstane receptor (CAR) and transthyretin (TTR), affecting plasma thyroxine (T4) and thyroid-stimulating hormone (TSH) levels. These interactions may lead to hormonal imbalances that can have significant developmental and metabolic consequences .

Environmental Impact

Research has demonstrated that this compound can be metabolized by plants and bacteria, indicating its environmental persistence and potential bioaccumulation in food chains. For instance, studies on pumpkin and soybean seedlings have shown significant uptake and transformation of chlorinated paraffins .

Table 2: Biotransformation in Environmental Systems

| Organism | Metabolic Pathway |

|---|---|

| Pumpkin | Dechlorination and carbon chain decomposition |

| Soybean | Chlorine rearrangement |

| Bacteria | Enzymatic degradation |

Case Studies

Several case studies have highlighted the biological effects of exposure to this compound:

- A study found that male rats exposed to fractions containing this compound exhibited altered reproductive behaviors, suggesting potential endocrine-disrupting effects .

- In vitro studies using human liver microsomes indicated rapid metabolism of chlorinated paraffins, including this compound, resulting in significant formation of monohydroxylated metabolites .

Propiedades

IUPAC Name |

1-chlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHOZMYMCEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027352 | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-69-3, 28519-06-4 | |

| Record name | 1-Chlorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodecane (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-chlorodecane in rat pheromone communication?

A1: Research suggests that this compound acts as a bound volatile compound to α2u-globulin, a pheromone carrier urinary protein found in rats. [, ] This protein plays a crucial role in sexual communication among rats, influencing both opposite-sex and same-sex attraction. [] Studies on Indian common house rats (Rattus rattus) identified this compound as the predominant volatile bound to α2u-globulin, indicating its potential role as a pheromone. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C10H21Cl and a molecular weight of 176.77 g/mol.

Q3: Can you elaborate on the mechanism of dehalogenation of this compound by bacteria?

A3: Mycobacterium tuberculosis H37Rv and other Mycobacterium species can dehalogenate this compound via a hydrolytic mechanism. [] This process involves the conversion of this compound to its corresponding alcohol (1-decanol) by haloalkane dehalogenases. The absence of oxygen and the identification of primary alcohols as reaction products support the hydrolytic nature of this dehalogenation. []

Q4: How does the structure of this compound relate to its activity as a substrate for haloalkane dehalogenases?

A4: Research on Pseudomonas paucimobilis UT26 suggests that the LinB haloalkane dehalogenase exhibits broad-range substrate specificity, effectively degrading this compound along with other short and long-chain chloroalkanes. [] This indicates that the enzyme can accommodate a range of chain lengths in its active site.

Q5: How is this compound employed in membrane modification?

A5: this compound serves as a reagent in Friedel-Crafts electrophilic substitutions to modify the surface of polysulfone membranes. [] When reacted with polysulfone in the presence of AlCl3, this compound introduces hydrophobic -(CH2)9-CH3 groups onto the membrane surface, altering its hydrophobicity and ultimately influencing water flux and contact angle. []

Q6: What is the effect of this compound as a porogen in the synthesis of poly(divinylbenzene) microspheres?

A6: The addition of this compound as a porogen during the suspension polymerization of divinylbenzene leads to the formation of poly(divinylbenzene) microspheres with remarkably high specific surface area (720 m2/g) and porosity (68%). [] This highlights the potential of this compound in tailoring the nanostructure and porosity of polymeric materials.

Q7: Can you explain the role of this compound in studying the kinetics of polystyrene bromination?

A7: this compound acts as a solvent in studies investigating the kinetics of polystyrene bromination. [] Researchers observed that the bromination reaction rate in this compound is influenced by factors such as solvent dielectric constant and polymer solubility. [] Comparing reaction rates in different solvents, including this compound, provides insights into the solvent effects on the bromination process. []

Q8: How does this compound behave in a binary mixture with n-decane?

A8: Studies on the n-decane + this compound system reveal valuable information about their thermodynamic and transport properties. [] Researchers have investigated excess molar volumes, excess viscosities, and excess energies of activation for viscous flow in this binary mixture across different temperatures and compositions. [] These findings contribute to a deeper understanding of molecular interactions and solution behavior.

Q9: Are there any computational studies on the interaction of this compound with lithium dialkylaminoborohydrides?

A9: Density functional theory (DFT) calculations have been employed to investigate the influence of ethereal solvents, like THF, on the aggregation state of lithium dialkylaminoborohydrides (LABs) when reacting with this compound. [] Results suggest that sterically hindered LABs primarily exist as monomers in THF, impacting the kinetics of amination reactions with this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.